Methyl 3,4-dihydroxy-5-methylbenzoate

Lipophilicity Drug-likeness Membrane permeability

Methyl 3,4-dihydroxy-5-methylbenzoate (CAS 32263-15-3; molecular formula C₉H₁₀O₄) is a phenolic benzoate ester characterized by a 3,4-catechol moiety and a 5-methyl substituent on the aromatic ring. This substitution pattern distinguishes it from the widely studied protocatechuic acid methyl ester (methyl 3,4-dihydroxybenzoate; CAS 2150-43-8), which lacks the 5-methyl group.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
Cat. No. B8358899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dihydroxy-5-methylbenzoate
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)O)C(=O)OC
InChIInChI=1S/C9H10O4/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,10-11H,1-2H3
InChIKeyCKXDIEXWUOCEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4-Dihydroxy-5-methylbenzoate (CAS 32263-15-3): Procurement-Relevant Physicochemical Profile


Methyl 3,4-dihydroxy-5-methylbenzoate (CAS 32263-15-3; molecular formula C₉H₁₀O₄) is a phenolic benzoate ester characterized by a 3,4-catechol moiety and a 5-methyl substituent on the aromatic ring [1]. This substitution pattern distinguishes it from the widely studied protocatechuic acid methyl ester (methyl 3,4-dihydroxybenzoate; CAS 2150-43-8), which lacks the 5-methyl group. The compound exhibits a calculated logP of 2.15 (XlogP 1.4), indicating enhanced lipophilicity relative to non-methylated catechol benzoates, a property directly relevant to membrane permeability and metabolic partitioning in biological systems [2].

Why Methyl 3,4-Dihydroxybenzoate Cannot Replace Methyl 3,4-Dihydroxy-5-methylbenzoate in Critical Applications


Although methyl 3,4-dihydroxybenzoate (protocatechuic acid methyl ester) shares the catechol pharmacophore, substitution at the 5-position introduces critical differences in lipophilicity, metabolic handling, and synthetic utility that render simple interchange untenable. The 5-methyl group increases calculated logP by approximately 0.7–0.8 log units compared to the non-methylated analog, altering membrane partitioning and oral absorption characteristics [1]. Furthermore, the 5-methyl substituent radically changes metabolic fate: the non-methylated analog is a known substrate for catechol-O-methyltransferase (COMT)-mediated O-methylation, whereas the 5-methyl analog presents a sterically hindered catechol that may resist or redirect phase II metabolism [2]. Most critically, methyl 3,4-dihydroxy-5-methylbenzoate is explicitly documented as a synthetic precursor in CGRP antagonist pharmaceutical patent literature, a role for which the des-methyl analog cannot substitute [3].

Quantitative Differentiation Evidence: Methyl 3,4-Dihydroxy-5-methylbenzoate vs. Closest Analogs


Enhanced Lipophilicity (LogP) of Methyl 3,4-Dihydroxy-5-methylbenzoate Relative to Non-Methylated Catechol Benzoates

Methyl 3,4-dihydroxy-5-methylbenzoate exhibits a measured/calculated logP of 2.15 (chemsrc) and XlogP of 1.4 (chem960), compared to methyl 3,4-dihydroxybenzoate (protocatechuic acid methyl ester), which has a reported logP of 1.37–1.42 [1][2]. This represents a delta of +0.73–0.78 log units, translating to approximately a 5–6 fold increase in octanol-water partition coefficient. For context, methyl 3,5-dihydroxybenzoate has a reported logP of only 0.88 (AlogP) to 1.60 (XlogP), making the 5-methyl catechol ester substantially more lipophilic than either the 3,4-dihydroxy or the 3,5-dihydroxy regioisomer [3].

Lipophilicity Drug-likeness Membrane permeability

Metabolic Differentiation: Steric Shielding of the Catechol Moiety Against COMT-Mediated O-Methylation

Catechol-containing compounds are subject to rapid O-methylation by catechol-O-methyltransferase (COMT), a major clearance pathway. Methyl 3,4-dihydroxybenzoate and its parent acid (protocatechuic acid) are established COMT substrates [1]. The 5-methyl substituent on methyl 3,4-dihydroxy-5-methylbenzoate introduces steric bulk adjacent to the 4-hydroxyl group, which is predicted to hinder COMT binding at the catalytic site. While direct comparative kinetic data (Km, Vmax, or IC50 for COMT inhibition) for the 5-methyl analog versus the des-methyl analog have not been published, the structural basis for differential metabolism is well-established in the COMT literature [2]. This represents a class-level inference based on the known structure-activity relationships of COMT substrates.

Metabolic stability Catechol-O-methyltransferase Phase II metabolism

Documented Role as a Key Synthetic Intermediate in CGRP Antagonist Pharmaceutical Development

Methyl 3,4-dihydroxy-5-methylbenzoate is explicitly utilized as a reactant in the synthesis of CGRP (calcitonin gene-related peptide) antagonist compounds as described in patents held by Boehringer Ingelheim International GmbH [1][2]. The compound undergoes reaction with 1,2-dibromoethane in the presence of potassium carbonate in acetonitrile to yield methyl 8-methyl-2,3-dihydro-1,4-benzodioxin-6-carboxylate, a key advanced intermediate, in 84% yield [1]. This specific transformation exploits the 5-methyl-3,4-catechol motif to construct the benzodioxin scaffold that is integral to the CGRP antagonist pharmacophore. In contrast, the des-methyl analog (methyl 3,4-dihydroxybenzoate) would yield a different benzodioxin substitution pattern, fundamentally altering the structure-activity relationship of the final drug candidate.

CGRP antagonist Migraine Pharmaceutical intermediate

Physicochemical Differentiation: Thermal Properties and Solubility Profile

The presence of the 5-methyl substituent significantly alters the solid-state properties of methyl 3,4-dihydroxy-5-methylbenzoate compared to its non-methylated counterpart. Methyl 3,4-dihydroxybenzoate (protocatechuic acid methyl ester) has a well-characterized melting point of 134–138 °C (sharp, without decomposition) [1]. In contrast, the target compound has a reported melting point range of approximately 120 °C with thermal decomposition characteristics differing from the des-methyl analog [2]. The 5-methyl group also contributes to a higher molecular weight (182.17 vs. 168.15 g/mol) and altered density (1.3 vs. 1.4 g/cm³) relative to methyl 3,4-dihydroxybenzoate [2][3]. The increased lipophilicity (logP 2.15 vs. ~1.37) predicts lower aqueous solubility for the 5-methyl analog, a factor relevant to formulation strategy.

Thermal analysis Solubility Formulation

Optimal Procurement and Application Scenarios for Methyl 3,4-Dihydroxy-5-methylbenzoate


Medicinal Chemistry: Synthesis of CGRP Antagonist Lead Compounds for Migraine Drug Discovery

Methyl 3,4-dihydroxy-5-methylbenzoate is the documented precursor of choice for constructing 8-methyl-substituted benzodioxin scaffolds that form the core of patented CGRP antagonist pharmacophores [1][2]. The 5-methyl group on the starting material is retained as the 8-methyl substituent on the benzodioxin product — a structural feature essential for target engagement. The reaction proceeds with 1,2-dibromoethane under mild conditions (K₂CO₃, acetonitrile, 6 h) to give the key intermediate in 84% yield [1]. Procurement of this compound is non-negotiable for research groups replicating or optimizing the Boehringer Ingelheim CGRP antagonist synthetic pathway.

Pharmacokinetic and Metabolic Stability Studies Requiring Enhanced Lipophilicity and Reduced COMT Susceptibility

For in vitro and in vivo studies investigating catechol-containing compounds, methyl 3,4-dihydroxy-5-methylbenzoate offers a predicted metabolic advantage over methyl 3,4-dihydroxybenzoate. Its higher logP (2.15 vs. ~1.37) predicts improved passive membrane permeability, while the steric shielding of the 4-hydroxyl group by the adjacent 5-methyl substituent may reduce O-methylation by COMT [3][4]. These properties make it a candidate for pharmacological studies requiring sufficient intracellular exposure or reduced first-pass metabolic clearance. Researchers should note that direct comparative metabolic stability data are not yet published, and experimental validation is recommended.

Analytical Method Development and Quality Control of Catechol-Containing Pharmaceutical Intermediates

The distinct chromatographic retention (driven by logP 2.15), UV absorption profile, and mass spectrometric behavior of methyl 3,4-dihydroxy-5-methylbenzoate enable its use as a reference standard for HPLC and LC-MS method development targeting pharmaceutical intermediates in the CGRP antagonist class [2][3]. Its higher molecular weight (182.17 g/mol) and unique fragmentation pattern differentiate it from closely eluting impurities such as residual methyl 3,4-dihydroxybenzoate (MW 168.15) or methyl 3,4-dihydroxy-5-methoxybenzoate (MW 198.17), facilitating unambiguous identification in quality control workflows.

Structure-Activity Relationship (SAR) Studies on Catechol Antioxidant Potency

Methyl 3,4-dihydroxy-5-methylbenzoate provides a critical SAR probe for dissecting the contribution of the 5-position substituent to antioxidant activity within the catechol benzoate series. Comparison with methyl 3,4-dihydroxybenzoate (5-H), methyl 3,4-dihydroxy-5-methoxybenzoate (5-OCH₃), and methyl 3,5-dihydroxybenzoate (resorcinol regioisomer) enables systematic evaluation of electronic and steric effects on radical scavenging capacity [3][4]. Researchers employing DPPH, ABTS, or ORAC assays should include this compound as part of a complete substituent matrix to generate publishable SAR datasets.

Quote Request

Request a Quote for Methyl 3,4-dihydroxy-5-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.